molecular formula C9H9N3O3 B3015849 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid CAS No. 1566119-40-1

3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid

Cat. No.: B3015849
CAS No.: 1566119-40-1
M. Wt: 207.189
InChI Key: RBAXASLJYFALHT-UHFFFAOYSA-N
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Description

3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid is a chemical compound featuring a pyrazolo[1,5-a]pyrazine core structure, a bicyclic system of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized for its potential to interact with various biological targets, particularly in the central nervous system. Compounds based on the pyrazolo[1,5-a]pyrazine framework have been investigated as potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor, a key target for regulating synaptic plasticity and a promising therapeutic avenue for neuropsychiatric diseases such as schizophrenia and depression . Furthermore, closely related heterocyclic systems, including oxazolo[3,4-a]pyrazine derivatives, have been developed as potent antagonists of the Neuropeptide S Receptor (NPSR), highlighting the potential of this chemical class in targeting G protein-coupled receptors for the treatment of conditions like substance abuse disorders . The propanoic acid moiety in this molecule provides a versatile handle for further synthetic modification, such as the formation of amides or esters, enabling medicinal chemists to fine-tune the compound's physicochemical properties and pharmacokinetic profile for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key intermediate or building block in the synthesis of more complex bioactive molecules. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical space in the development of novel therapeutic agents targeting neurological and psychiatric conditions.

Properties

IUPAC Name

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-8(14)2-4-11-5-6-12-7(9(11)15)1-3-10-12/h1,3,5-6H,2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAXASLJYFALHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid typically involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation and subsequent hydrolysis. One common method includes the following steps :

    Iodination: Pyrazolo[1,5-a]pyrazin-4(5H)-ones react with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives.

    Carbonylation: The iodinated derivatives undergo carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates.

    Hydrolysis: The methyl esters are then transformed into the corresponding carboxylic acids by alkaline hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.

    Biology: It has shown promise as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Derivatives of this compound have been investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functional groups and structural modifications. For example, it has been shown to inhibit the catalytic activity of HIV-1 integrase and poly(ADP-ribose) polymerase (PARP-1), which are involved in viral replication and DNA repair, respectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthetic routes.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source/Evidence ID
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid (Target) C₁₀H₉N₃O₃ 219.20 Pyrazolo[1,5-a]pyrazin-4-one core + propanoic acid
3-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid C₁₈H₁₈N₃O₄ 343.35 4-Ethoxyphenyl at position 2
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid C₁₀H₁₁N₃O₃ 221.22 Pyrimidinone core + methyl group at position 5
3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid C₁₄H₁₃N₅O₃ 299.28 Triazolo-pyrimidinone core + pyridinyl group
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide C₂₃H₂₂N₄O₃ 402.40 Acetamide substituent + ethoxyphenyl

Key Structural and Functional Differences

The methyl group in may enhance metabolic stability, while the pyridinyl substituent in introduces basicity, favoring interactions with charged residues in biological targets. The acetamide variant () replaces propanoic acid with a neutral amide, reducing acidity (pKa ~10–12 vs. ~4.5 for carboxylic acid) and altering solubility.

Synthetic Routes: The target compound and its ethoxyphenyl analog are synthesized via multicomponent reactions involving aldehydes and cyclic ketones, as inferred from analogous methods in . The triazolo-pyrimidinone derivative () requires a multistep sequence, including nitrile and ester coupling, indicating higher synthetic complexity.

Discontinuation Note: The ethoxyphenyl variant () is listed as discontinued by CymitQuimica, suggesting challenges in scalability, stability, or commercial demand.

Research Findings and Implications

  • Bioactivity Potential: Pyrazolo-pyrazinones are known kinase inhibitors (e.g., MK85 in targets phosphodiesterases). The propanoic acid moiety in the target compound may mimic endogenous substrates (e.g., ATP or GTP), enabling competitive inhibition.
  • Solubility and Pharmacokinetics : The carboxylic acid group enhances aqueous solubility (estimated ~5 mg/mL at pH 7.4) compared to neutral analogs like , which may favor oral bioavailability.

Biological Activity

3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O3C_{10}H_{8}N_{4}O_{3} with a molecular weight of approximately 232.2 g/mol. The InChI representation is as follows:

InChI 1S C10H8N4O3 c1 6 12 5 15 10 14 8 7 11 3 2 4 9 8 13 h2 5H 1H3 H 14 15 \text{InChI 1S C10H8N4O3 c1 6 12 5 15 10 14 8 7 11 3 2 4 9 8 13 h2 5H 1H3 H 14 15 }

This compound features a pyrazolo[1,5-a]pyrazin ring system which is known for its diverse biological activities.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrazin moiety. For instance, a series of derivatives were synthesized and tested against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results indicated that while some derivatives exhibited cytotoxic effects, this compound itself did not show significant cytotoxicity at tested concentrations (Table 1).

CompoundCell LineIC50 (µM)Observations
AMCF-7>50No significant cytotoxicity
BK-562>50No significant cytotoxicity

Protein Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific protein kinases involved in cancer progression. In vitro assays demonstrated that it did not effectively inhibit CDK2 or Abl kinases at concentrations where other pyrazolo derivatives showed activity. This lack of inhibition may be attributed to structural differences in binding interactions (Table 2).

KinaseCompound TestedInhibition (%) at 10 µM
CDK2This compound0%
AblThis compound0%

The biological activity of this compound may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Although direct mechanisms remain under investigation, the structural characteristics suggest potential interactions with receptors or enzymes critical for tumor growth.

Case Studies

Case Study 1: Neuropsychiatric Disorders
A study explored the use of heteroaromatic compounds similar to this compound as modulators of NMDA receptors for treating neuropsychiatric disorders. While the focus was not exclusively on this compound, it highlights the potential for similar structures in therapeutic applications beyond oncology.

Case Study 2: Antimicrobial Activity
Research has shown that related pyrazole derivatives exhibit antimicrobial properties. In vitro tests against various bacterial strains indicated that modifications to the pyrazole ring could enhance activity, suggesting avenues for further exploration with this compound.

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